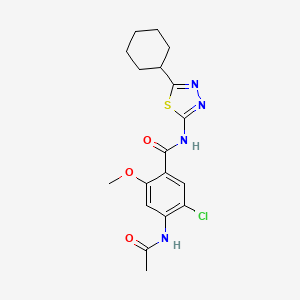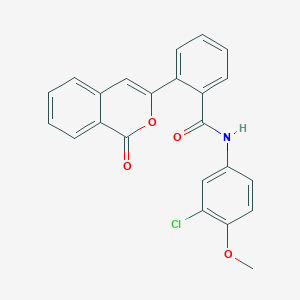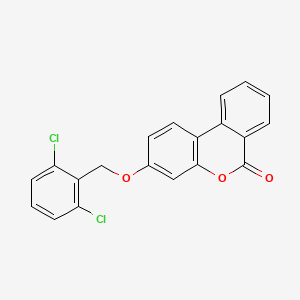![molecular formula C25H27N3O4S B11164339 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide](/img/structure/B11164339.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE is a complex organic compound with a molecular formula of C21H19BrN2O3S This compound is known for its unique structural features, which include a benzyl group, a methylsulfamoyl group, and a butanamidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl(Methyl)Sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.
Coupling with 4-Bromobenzamide: The intermediate is then coupled with 4-bromobenzamide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in an organic solvent like toluene.
Final Amidation Step: The resulting product is then subjected to an amidation reaction with butanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α). This makes it a valuable tool in the study of inflammatory pathways and related diseases.
Medicine: Due to its enzyme inhibitory properties, it has potential therapeutic applications in the treatment of inflammatory diseases and conditions involving overactive enzyme activity.
Industry: The compound can be used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition disrupts the arachidonic acid cascade, reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-4-BROMOBENZAMIDE
- N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}NICOTINAMIDE
- N-SUBSTITUTED 4-SULFAMOYLBENZOIC ACID DERIVATIVES
Uniqueness
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-BUTANAMIDOBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit cPLA2α with high specificity makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(butanoylamino)benzamide |
InChI |
InChI=1S/C25H27N3O4S/c1-3-8-24(29)26-22-12-7-11-20(17-22)25(30)27-21-13-15-23(16-14-21)33(31,32)28(2)18-19-9-5-4-6-10-19/h4-7,9-17H,3,8,18H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
KZRFEUKDAZEOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B11164262.png)
![N-(4-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164264.png)
![6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164275.png)
![1-(furan-2-ylcarbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11164284.png)
![N-[2-(butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11164290.png)


![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11164309.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide](/img/structure/B11164315.png)

![6-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11164319.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide](/img/structure/B11164327.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]glycine](/img/structure/B11164331.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11164332.png)
